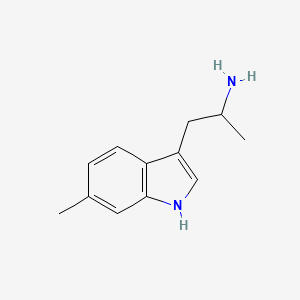

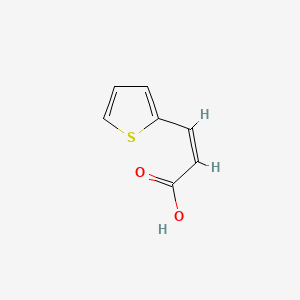

(E)-3-(2-Thienyl)acrylic acid

概要

説明

“(E)-3-(2-Thienyl)acrylic acid” is a compound that contains a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom . It’s found in compounds such as thionyl fluoride and thionyl chloride .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .Molecular Structure Analysis

The molecular structure of “this compound” would include a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom .Chemical Reactions Analysis

In terms of chemical reactions, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .科学的研究の応用

Antibacterial Activities

(E)-3-(2-Thienyl)acrylic acid and its derivatives exhibit notable antibacterial properties. A study by Kimura, Yabuuchi, and Hisaki (1962) synthesized this acid and tested its antibacterial activity against various bacteria in vitro, highlighting its potential in antimicrobial applications (Kimura, Yabuuchi, & Hisaki, 1962).

Conformational Analysis

Research by Fisichella, Mineri, Scarlata, and Sciotto (1975) provided insights into the conformational aspects of (E)-α-phenyl-β-(2-thienyl) acrylic acids. Their NMR spectral data suggested these compounds favor the s-trans conformation, contributing to the understanding of their structural properties (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Polymerization and Material Properties

Dai and Chen (2018) discussed the use of acrylic acid in the synthesis of various branched, carboxylic acid-functionalized polyolefin materials. Their study underlines the importance of this compound in polymer science, especially in creating materials with controlled microstructures and improved material properties (Dai & Chen, 2018).

Asymmetric Synthesis

Stoll and Süess (1974) demonstrated the asymmetric hydrogenation of this compound, achieving high yields and optical purity. This research contributes to the field of asymmetric synthesis, which is crucial in creating optically active compounds (Stoll & Süess, 1974).

Polyacrylamide Functionalization

A study by Poellmann and Wagoner Johnson (2013) explored the activation of polyacrylamide substrates using acrylic acid for protein patterning. This has significant implications in cell mechanobiology research, offering a method to study cell behavior in response to various stimuli (Poellmann & Wagoner Johnson, 2013).

Structural and Electronic Properties

Bertran, Armelin, Torras, Estrany, Codina, and Alemán (2008) provided a combined theoretical and experimental study of poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative. Their findings on its structural and electronic properties are vital for applications in electronics and materials science (Bertran et al., 2008).

将来の方向性

The future directions for research on “(E)-3-(2-Thienyl)acrylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of the methodology for hydrogenation is of great significance in organic chemistry . Ionic hydrogenation is attractive for its chemoselectivity and unique feature of product structures which is a result of the combination of reduction, cyclization and intermolecular addition . It is mostly suitable for the reduction of carbonyl groups, unsaturated hydrocarbons, imines and reductive amination of carbonyl compounds .

特性

IUPAC Name |

(Z)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)